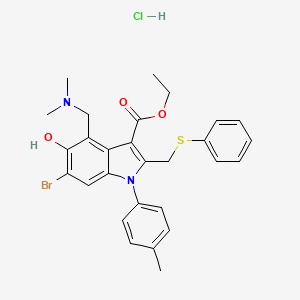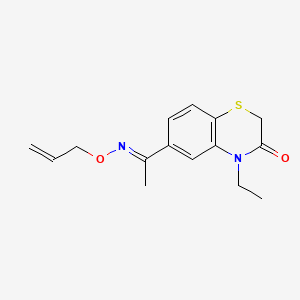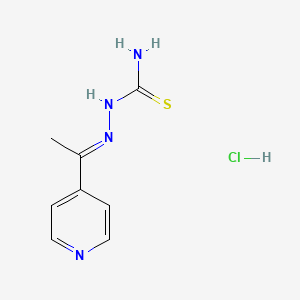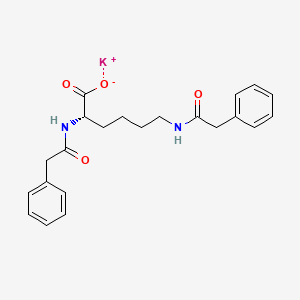
O-Methylancistrocladinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methylancistrocladinine: is a naphthylisoquinoline alkaloid isolated from the highland liana Ancistrocladus tanzaniensis. This compound belongs to the Ancistrocladaceae family and is known for its unique structural features and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylancistrocladinine involves the coupling of naphthyl and isoquinoline moieties. The reaction conditions typically include the use of strong acids or bases to facilitate the coupling reaction. The process may also involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: The process would require optimization to ensure high yield and purity, along with cost-effective production methods .
Analyse Chemischer Reaktionen
Types of Reactions: O-Methylancistrocladinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
O-Methylancistrocladinine has several scientific research applications, including:
Chemistry: Used as a model compound for studying naphthylisoquinoline alkaloids and their chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic effects.
Wirkmechanismus
The mechanism of action of O-Methylancistrocladinine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in the pathogenesis of various diseases. The exact molecular targets and pathways are still under investigation, but it is known to affect the metabolic processes of pathogens, leading to their inhibition or destruction .
Vergleich Mit ähnlichen Verbindungen
- Ancistrotanzanine C
- O,N-Dimethylancistrocladine
- Ancistrocladidine
- Ancistrotectorine
Comparison: O-Methylancistrocladinine is unique among these compounds due to its specific structural features and biological activities. While all these compounds belong to the naphthylisoquinoline alkaloid family and share some common properties, this compound has distinct chemical and biological characteristics that make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
134984-06-8 |
|---|---|
Molekularformel |
C26H29NO4 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(3S)-5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H29NO4/c1-14-11-20(29-5)25-17(9-8-10-19(25)28-4)23(14)26-18-12-15(2)27-16(3)24(18)21(30-6)13-22(26)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1 |
InChI-Schlüssel |
XSHYHGPIMCKDFK-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



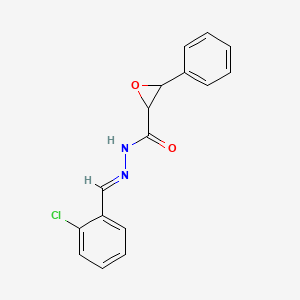
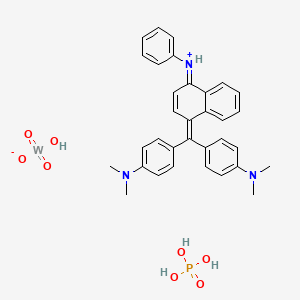

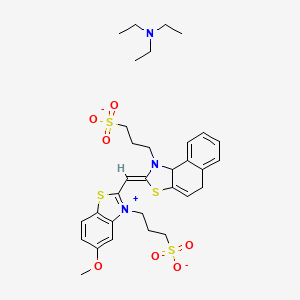
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
